1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride
Overview
Description
1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride is a chemical compound with the CAS Number: 81326-97-8 . It has a molecular weight of 259.18 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15ClN2.ClH/c13-8-4-1-5-9-15-10-14-11-6-2-3-7-12(11)15;/h2-3,6-7,10H,1,4-5,8-9H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Synthesis and Transformation Studies
- Synthesis of Azole Derivatives : Research on the synthesis and transformations of similar azole derivatives, such as 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, reveals insights into potential synthetic routes and chemical behaviors that could be relevant for 1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride (El’chaninov, Aleksandrov, & Stepanov, 2018).
Biological and Environmental Impacts
- Biotransformation of Benzotriazoles : A study on the biotransformation of benzotriazoles in activated sludge demonstrates the environmental persistence and degradation pathways of similar compounds, which might be applicable to the environmental fate of this compound (Huntscha et al., 2014).
Antimicrobial and Antiviral Activities
- Antimicrobial and Antiviral Properties : Research on spiroindolinones bearing benzothiazole moiety, including compounds like 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one, highlights the potential antimicrobial and antiviral applications of similar structures, which could be relevant for the study of this compound (Akdemir & Ermut, 2013).
Structural and Pharmacological Studies
- Structural and Pharmacological Analyses : Investigations into the synthesis, structural, and pharmacological studies of carbamates derived from benzimidazole and benzothiazole derivatives provide a basis for understanding the potential pharmacological applications and structural characteristics of related compounds, which may include this compound (Iriepa & Bellanato, 2011).
Properties
IUPAC Name |
1-(5-chloropentyl)-2-methylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2.ClH/c1-11-15-12-7-3-4-8-13(12)16(11)10-6-2-5-9-14;/h3-4,7-8H,2,5-6,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZLJATDBWKOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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